N-(4-chloro-3-methylphenyl)-3,3-difluorocyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-methylphenyl)-3,3-difluorocyclobutane-1-carboxamide: is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a carboxamide group, as well as a phenyl ring substituted with a chlorine and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-methylphenyl)-3,3-difluorocyclobutane-1-carboxamide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Fluorine Atoms: The difluorination of the cyclobutane ring can be achieved using reagents such as N-fluorobenzenesulfonimide under specific conditions.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction using appropriate reagents and catalysts.
Substitution on the Phenyl Ring: The chlorination and methylation of the phenyl ring can be carried out using reagents like chlorine gas and methyl iodide under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: N-(4-chloro-3-methylphenyl)-3,3-difluorocyclobutane-1-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research may explore the compound’s potential as a pharmaceutical agent, including its efficacy, safety, and mechanism of action in treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-methylphenyl)-3,3-difluorocyclobutane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-3,3-difluorocyclobutane-1-carboxamide
- N-(4-methylphenyl)-3,3-difluorocyclobutane-1-carboxamide
- N-(4-chloro-3-methylphenyl)-cyclobutane-1-carboxamide
Uniqueness: N-(4-chloro-3-methylphenyl)-3,3-difluorocyclobutane-1-carboxamide is unique due to the presence of both chlorine and methyl substituents on the phenyl ring, as well as the difluorinated cyclobutane ring. These structural features contribute to its distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H12ClF2NO |
---|---|
Molecular Weight |
259.68 g/mol |
IUPAC Name |
N-(4-chloro-3-methylphenyl)-3,3-difluorocyclobutane-1-carboxamide |
InChI |
InChI=1S/C12H12ClF2NO/c1-7-4-9(2-3-10(7)13)16-11(17)8-5-12(14,15)6-8/h2-4,8H,5-6H2,1H3,(H,16,17) |
InChI Key |
MOUMJPFVLOCELL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CC(C2)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.